Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The Chinese chemical database ChemBK also mentions a synthesis method involving the reaction of 3-(trifluoromethyl)benzaldehyde with ethanol to produce 3-(trifluoromethyl)benzyl alcohol, which then reacts with ethyl propionate under acid catalysis to produce Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .Molecular Structure Analysis
The InChI code for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is 1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 .Chemical Reactions Analysis
The key intermediate for the preparation of Cinacalcet HCl, a calcimimetic drug, is 3-(3-trifluoromethylphenyl)propanal, which can be synthesized from Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .Physical And Chemical Properties Analysis
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a solid at room temperature. It has a predicted density of 1.179±0.06 g/cm3 and a predicted boiling point of 252.1±35.0 °C .Scientific Research Applications
Organic Synthesis
Synthesis of Aminophenyl Propanoate : Nagel et al. (2011) developed a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate, which involved a tandem Knoevenagel condensation/alkylidene reduction and simultaneous esterification using stannous chloride in ethanol (Nagel, Radau, & Link, 2011).
Synthesis of Imidazo Pyrimidine Compounds : Liu (2013) prepared 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine by condensing ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate, leading to novel imidazo pyrimidine compounds (Liu, 2013).
Pharmaceutical Research
- Polymorphism in Pharmaceuticals : Vogt et al. (2013) investigated two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques, which is essential for the characterization of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Polymer Science
- Polymerization Studies : Souverain et al. (1980) explored the complexation of trifluoromethanesulphonates, related to trifluoromethylphenyl compounds, by their conjugate acid in the polymerization of ethylenic monomers, contributing to the understanding of superacid-catalyzed polymerizations (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Safety and Hazards
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a refrigerator .
Future Directions
The synthesis process of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate has been improved for more sustainable production of Cinacalcet HCl . This suggests that future research may focus on further improving the synthesis process or exploring its potential applications in the production of other compounds.
Mechanism of Action
Target of Action
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound used in scientific research
Mode of Action
It is used as a reagent in organic synthesis, participating in catalytic reactions or as a reactant .
Biochemical Pathways
It is known to be involved in organic synthesis reactions .
Pharmacokinetics
It is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which may influence its bioavailability.
Result of Action
As a reagent in organic synthesis, it contributes to the formation of new compounds .
properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474396 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70311-33-0 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.